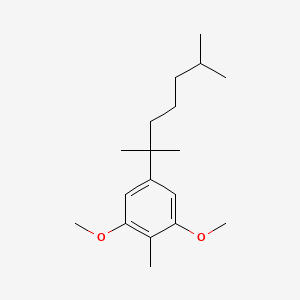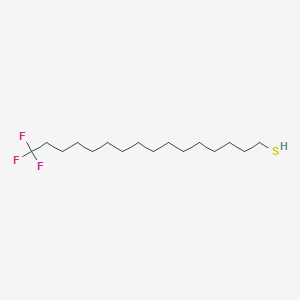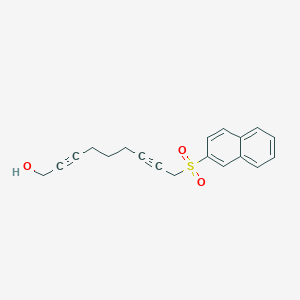![molecular formula C10H13ClN2O B14251173 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine CAS No. 288585-20-6](/img/structure/B14251173.png)
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom, a methyl group, and a pyrrolidin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution Reactions: The introduction of the chlorine atom and the methyl group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with the pyrrolidin-3-yloxy group. This can be achieved using pyrrolidine and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the pyrrolidin-3-yloxy group, resulting in different chemical and biological properties.
3-Methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine:
2-Chloro-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the chlorine atom and the pyrrolidin-3-yloxy group allows for versatile modifications and interactions in various chemical and biological contexts.
特性
CAS番号 |
288585-20-6 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC名 |
2-chloro-3-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-9(6-13-10(7)11)14-8-2-3-12-5-8/h4,6,8,12H,2-3,5H2,1H3/t8-/m1/s1 |
InChIキー |
LQQHYGJSIKIVRV-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC(=CN=C1Cl)O[C@@H]2CCNC2 |
正規SMILES |
CC1=CC(=CN=C1Cl)OC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
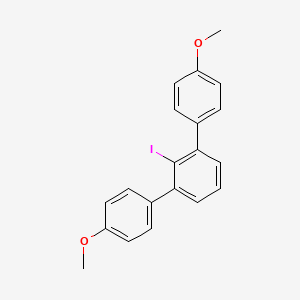

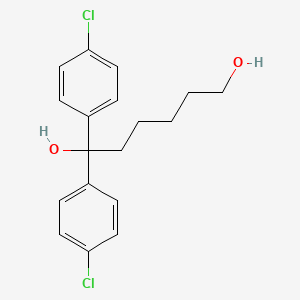
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

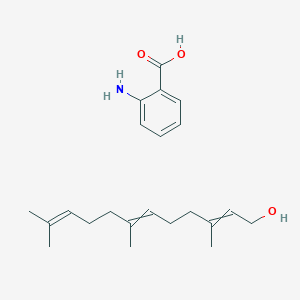
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)

